molecular formula C5H4N2O2 B130354 Pyridazine-4-carboxylic Acid CAS No. 50681-25-9

Pyridazine-4-carboxylic Acid

Cat. No. B130354
CAS RN: 50681-25-9
M. Wt: 124.1 g/mol
InChI Key: JUSIWJONLKBPDU-UHFFFAOYSA-N
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Description

Pyridazine-4-carboxylic Acid is a derivative of Pyridazine . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also the pyridazine analog of Nicotinic Acid .


Synthesis Analysis

Pyridazine-4-carboxylic Acid functionalized Fe3O4 nanoparticles were fabricated and characterized by FT-IR, XRD, TGA, TEM, SEM, and VSM techniques . The catalytic activity of the magnetic catalyst was probed through one-pot synthesis of pyrano [3,2-b]pyranone derivatives from three component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .


Molecular Structure Analysis

Pyridazine-4-carboxylic Acid has a molecular formula of C5H4N2O2 and a molecular weight of 124.10 . It contains a six-membered ring with two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyridazine-4-carboxylic Acid functionalized Fe3O4 nanoparticles were used as a catalyst for the synthesis of pyrano [3,2-b]pyranone derivatives . It is also used as an electron-withdrawing part into push-pull structures favoring the intramolecular charge transfer (ICT) .


Physical And Chemical Properties Analysis

Pyridazine-4-carboxylic Acid is a solid at 20 degrees Celsius . .

Scientific Research Applications

Drug Discovery and Development

The pyridazine ring, which is a part of Pyridazine-4-carboxylic Acid, has unique physicochemical properties that contribute to its applications in molecular recognition . These properties include weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These characteristics can be important in drug-target interactions, making Pyridazine-4-carboxylic Acid a valuable component in drug discovery and development .

Pharmacological Activities

Pyridazine and its derivatives have shown a wide range of pharmacological activities . These include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant activities . This wide range of activities makes Pyridazine-4-carboxylic Acid a versatile compound in the field of medicinal chemistry .

Molecular Recognition

An application of the pyridazine ring where the unique H-bonding properties are hypothesized to play a role in molecular recognition has been provided by an investigation of peptide nucleic acids (PNAs) that assemble into a triplex structure with a double-stranded .

Biochemical Reagent

Pyridazine-4-carboxylic Acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis of Complex Compounds

Various pyridazinone derivatives, which include Pyridazine-4-carboxylic Acid, have been utilized in the synthesis of various complex compounds . These compounds have exhibited diversified pharmacological activities .

Agrochemical Applications

Various pyridazinone derivatives, including Pyridazine-4-carboxylic Acid, are well known as agrochemicals . They have been used in commercially available drugs and agrochemicals .

Safety and Hazards

Pyridazine-4-carboxylic Acid may cause skin and eye irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

Relevant Papers Several papers have been published on the topic of Pyridazine-4-carboxylic Acid and its derivatives . These papers cover a wide range of topics, including the synthesis and characterization of Pyridazine-4-carboxylic Acid functionalized Fe3O4 nanoparticles , the biological activities of pyridazine and pyridazinone derivatives , and more.

properties

IUPAC Name

pyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-5(9)4-1-2-6-7-3-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSIWJONLKBPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375502
Record name Pyridazine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazine-4-carboxylic Acid

CAS RN

50681-25-9
Record name 4-Pyridazinecarboxylic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridazine-4-carboxylic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyridazinecarboxylic acid
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Synthesis routes and methods

Procedure details

The isodecyl ester of 4-carboxypyridazine was prepared using the general method of Example 17 from isodecanol and 4,5-dicarboxypyridazine. The product has a boiling range of 150°-160° C. at 0.4 mm of mercury pressure. The product was evaluated as an extractant for copper by the procedure of Example 1, and the results are listed in Table 1. The results show that this compound has inferior solubility to the corresponding isooctadecyl ester of Example 17.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can pyridazine-4,5-dicarboxylic acid derivatives be used to synthesize complex heterocyclic compounds?

A1: Yes, pyridazine-4,5-dicarboxylic acid derivatives can act as precursors for various heterocyclic systems. For instance, reacting diethyl pyridazine-4,5-dicarboxylate or its 3,6-dimethyl derivative with o-phenylenediamine yields pyridazino[4,5-c][1,6]benzodiazocine-5,12-dione derivatives. These can be further dehydrated to obtain pyridazino[4′,5′:3,4]pyrrolo[1,2-a]benzimidazol-11-ones. []

Q2: What is a unique chemical behavior observed in certain pyridazine derivatives?

A2: Research shows that specific pyridazine derivatives, including 5-(o-aminophenylcarbamoyl)pyridazine-4-carboxylic acid and its methyl ester, 5-(o-aminophenylcarbamoyl)-3,6,-dimethylpyridazine-4-carboxylic acid, and 5-(2-amino-1,2-dicyanovinylenecarbamoyl)pyridazine-4-carboxylic acid, exhibit ring-chain tautomerism. [] This means they can exist in equilibrium between an open-chain form and a cyclic spiro compound. For example, 5-(o-aminophenylcarbamoyl)pyridazine-4-carboxylic acid exists primarily as 3′,4′-dihydro-3′-oxospiro[pyridazine-5(2H),2′(1H)-quinoxaline]-4-carboxylic acid in DMSO solution. [, ]

Q3: What factors influence this ring-chain tautomerism in pyridazine derivatives?

A3: The occurrence of the spirocyclisation and the equilibrium between the open and closed forms are significantly affected by two main factors: the nature of the substituents on the pyridazine ring and the nucleophilicity of the group attached to the phenyl ring. []

Q4: Has the coordination chemistry of pyridazine carboxylic acids been investigated?

A5: Yes, studies have explored the complexation behavior of pyridazine carboxylic acids with various metal ions. For instance, researchers have investigated the structural, spectroscopic, theoretical, and thermal properties of metal complexes formed with pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acids. [] This research provides valuable insights into the potential applications of these compounds in coordination chemistry and materials science.

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